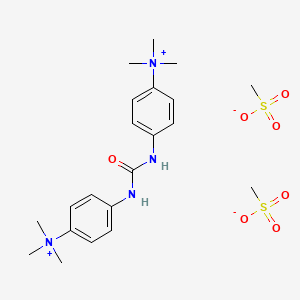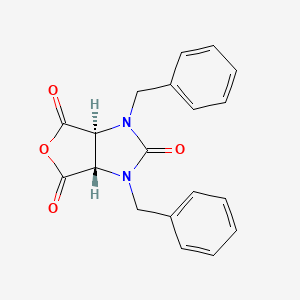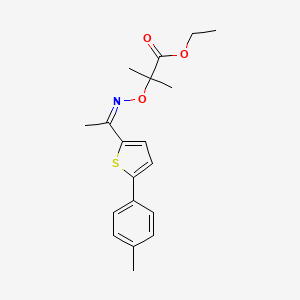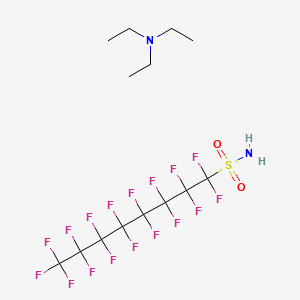
2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol est un composé organique avec plusieurs groupes hydroxyle. Les composés ayant de telles structures sont souvent utilisés dans diverses applications chimiques et biologiques en raison de leur réactivité et de leur capacité à former des liaisons hydrogène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol implique généralement la réaction du formaldéhyde avec un diol approprié dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs et des conditions spécifiques de température et de pH pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à grande échelle et des techniques de traitement continu. L’utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité garantit la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Les réactions de réduction peuvent convertir les groupes hydroxyle en atomes d’hydrogène, formant des alcanes.
Substitution : Les groupes hydroxyle peuvent être substitués par d’autres groupes fonctionnels, tels que des halogènes ou des groupes alkyle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Acide chlorhydrique, acide sulfurique.
Produits majeurs
Les produits majeurs de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire du formaldéhyde ou de l’acide formique, tandis que les réactions de substitution peuvent produire des dérivés halogénés.
4. Applications de la recherche scientifique
Chimie
En chimie, le 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol peut être utilisé comme élément constitutif pour synthétiser des molécules plus complexes. Sa réactivité en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, ce composé peut être utilisé comme cryoprotecteur ou stabilisateur pour les protéines et les enzymes. Sa capacité à former des liaisons hydrogène peut contribuer à maintenir l’intégrité structurale des molécules biologiques.
Médecine
En médecine, les dérivés de ce composé pourraient être explorés pour leurs propriétés thérapeutiques potentielles. Par exemple, ils pourraient être utilisés dans des formulations médicamenteuses pour améliorer la solubilité ou la stabilité.
Industrie
Au niveau industriel, ce composé peut être utilisé dans la production de polymères, de résines et d’autres matériaux. Sa nature multifonctionnelle lui permet de participer à diverses réactions de polymérisation.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a cryoprotectant or stabilizer for proteins and enzymes. Its ability to form hydrogen bonds can help maintain the structural integrity of biological molecules.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties. For example, they could be used in drug formulations to enhance solubility or stability.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials. Its multifunctional nature allows it to participate in various polymerization reactions.
Mécanisme D'action
Le mécanisme d’action du 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol implique sa capacité à former des liaisons hydrogène et à interagir avec d’autres molécules. Cette interaction peut stabiliser ou déstabiliser les structures moléculaires, selon le contexte. Le composé peut également participer à des réactions redox, modifiant l’état d’oxydation d’autres molécules.
Comparaison Avec Des Composés Similaires
Composés similaires
Glycérol : Un composé polyol simple avec trois groupes hydroxyle.
Érythritol : Un alcool de sucre avec quatre groupes hydroxyle.
Pentaérythritol : Un polyol avec quatre groupes hydroxyle, utilisé dans la production de résines et d’explosifs.
Unicité
Le 2-((Hydroxymethoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol est unique en raison de son arrangement spécifique de groupes hydroxyle et de la présence d’un groupe méthoxy. Cette structure confère une réactivité et des propriétés distinctes par rapport à d’autres polyols.
Propriétés
Numéro CAS |
94021-29-1 |
|---|---|
Formule moléculaire |
C6H14O5 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
2-(hydroxymethoxymethyl)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C6H14O5/c7-1-6(2-8,3-9)4-11-5-10/h7-10H,1-5H2 |
Clé InChI |
RTLSOFVRIBIIHJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CO)(CO)COCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)




![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)




